molecular formula C14H21N3O5 B1433731 Desthiobiotin N-hydroxysuccinimidyl ester CAS No. 80750-24-9

Desthiobiotin N-hydroxysuccinimidyl ester

Cat. No. B1433731
CAS RN: 80750-24-9
M. Wt: 311.33 g/mol
InChI Key: YDSINCVWMDUPSG-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desthiobiotin N-Hydroxysuccinimidyl Ester is a highly valued reagent commonly employed in the biomedicine sector for the purpose of labeling nucleic acids and proteins through primary amine groups . This reagent finds wide usage in the proteomics space primarily for the tasks of detection and purification of proteins .


Synthesis Analysis

N-Hydroxysuccinimide (NHS) esters are produced from a portion of the carboxyl groups of the carboxymethyldextran matrix on a gold SPR chip surface via reaction with N-hydroxysuccinimide and N-ethyl-N′-(dimethylaminopropyl)carbodiimide hydrochloride in water .


Molecular Structure Analysis

The molecular formula of this compound is C14H21N3O5 . The molecular weight is 311.33g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate .


Chemical Reactions Analysis

N-Hydroxysulfosuccinimide (NHS) esters of biotin are the most popular type of biotinylation reagent. NHS-activated biotins react efficiently with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 311.33 g/mol . The XLogP3-AA is 0.2 . It has 2 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The rotatable bond count is 8 . The exact mass is 311.14812078 g/mol . The monoisotopic mass is 311.14812078 g/mol . The topological polar surface area is 105 Ų .

Scientific Research Applications

Cross-linking in Protein Research

Desthiobiotin N-hydroxysuccinimidyl ester is notably used in protein research for cross-linking. Staros (1982) highlighted its use in the synthesis of N-hydroxysulfosuccinimide, a hydrophilic ligand for active esters, contributing to efficient protein cross-linkers like 3,3'-dithiobis(sulfosuccinimidyl propionate) which is cleavable under mild conditions (Staros, 1982).

Surface Chemistry and Protein Immobilization

Lim et al. (2014) investigated the efficiency of covalent protein immobilization using thiolate monolayers formed by dithiobis (succinimidyl propionate) on gold films. Their research is crucial in understanding the surface chemistry implications in biosensor applications (Lim et al., 2014).

Reactions in Confinement

The kinetics and temperature dependence of reactions involving N-hydroxysuccinimidyl ester groups in confinement were studied by Schönherr et al. (2003). This research provides insights into the reaction mechanisms of these groups in confined environments like self-assembled monolayers and ultrathin polymer films (Schönherr et al., 2003).

Synthetic Vesicle Communication Systems

Ding et al. (2019) demonstrated a molecular signal using desthiobiotin to trigger catalytic processes inside vesicles. This study is significant in the field of synthetic biology for understanding inter-vesicular communication (Ding et al., 2019).

Resin-supported Labeling Reagents

Adamczyk et al. (1999) prepared resin-supported active esters like N-hydroxysuccinimidyl resin for conjugation with various haptens. This development is important for efficient and purification-free conjugation processes in biochemical assays (Adamczyk et al., 1999).

Chain Length Effects on Hydrolysis

Dordi et al. (2003) explored the effects of chain length on the hydrolysis of N-hydroxysuccinimide ester disulfides. Their findings are vital in understanding the influence of molecular structure on the reactivity of self-assembled monolayers (Dordi et al., 2003).

Synthesis and Properties of d-Desthiobiotin

Cheeseman and Pai (1970) focused on the synthesis of d-desthiobiotin, providing a foundational understanding of its chemical properties and synthesis pathways (Cheeseman & Pai, 1970).

Application in Nerve Growth Factor Conjugation

Belcheva et al. (1999) used an N-hydroxysuccinimidyl ester for the chemical modification of mouse nerve growth factor, highlighting its application in enhancing protein stability for therapeutic use (Belcheva et al., 1999).

Protein Cross-linking Reagent Synthesis

Lomant and Fairbanks (1976) detailed the synthesis of a cleavable protein cross-linking reagent using N-hydroxysuccinimidyl ester, demonstrating its application in probing biological structures (Lomant & Fairbanks, 1976).

Immunosenorsing Applications

Toma et al. (2019) explored the use of dithiobis(succinimidyl propionate) in a surface acoustic wave (SAW) immunosensor, demonstrating its potential in rapid and repeated immunoassay measurements (Toma et al., 2019).

Mechanism of Action

The N-hydroxysuccinimide (NHS) ester bioconjugation reaction involves the NHS ester modified with biotin, fluorophores, lipids, polymers, or peptides reacting at pH 7–9 in the presence of an organic solvent (e.g. DMF, DMSO, DCM) to form a conjugated product along with a by-product .

Safety and Hazards

When handling Desthiobiotin N-Hydroxysuccinimidyl Ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Desthiobiotin N-hydroxysuccinimidyl ester plays a crucial role in biochemical reactions by facilitating the labeling of biomolecules. It interacts with primary amine groups on proteins and nucleic acids, forming stable amide bonds. This interaction is essential for various biochemical applications, including affinity capture and purification of proteins. The compound is known to bind to streptavidin, allowing for the efficient capture and subsequent release of labeled biomolecules .

Cellular Effects

This compound influences various cellular processes by enabling the labeling and tracking of proteins within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying proteins involved in these processes. The compound’s ability to label proteins allows researchers to study protein interactions and functions within different cellular contexts .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with primary amine groups on biomolecules. This reaction forms stable amide bonds, which are crucial for the compound’s labeling capabilities. The labeled biomolecules can then be captured using streptavidin, allowing for their detection and purification. This mechanism is widely used in biochemical assays and experiments to study protein interactions and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at appropriate temperatures (2-8°C). Its stability and labeling efficiency may decrease over extended periods or under suboptimal storage conditions. Long-term studies have shown that the compound can maintain its labeling capabilities for several months when stored properly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower dosages, the compound effectively labels proteins without causing significant adverse effects. At higher dosages, there may be potential toxic effects, including disruptions in cellular functions and metabolic processes. It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein labeling and purification. It interacts with enzymes and cofactors that facilitate the formation of stable amide bonds with primary amine groups on proteins. This interaction is crucial for the compound’s role in biochemical assays and experiments. The labeled proteins can then be captured and analyzed using streptavidin-based methods .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the efficient localization and accumulation of the compound in specific cellular compartments. The compound’s ability to bind to streptavidin allows for its targeted capture and release, facilitating its use in various biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in labeling and tracking proteins within cells, allowing researchers to study protein interactions and functions in different subcellular contexts .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSINCVWMDUPSG-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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